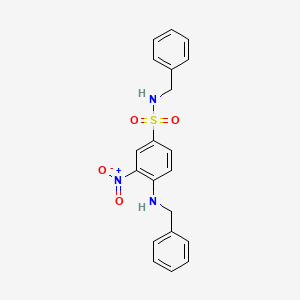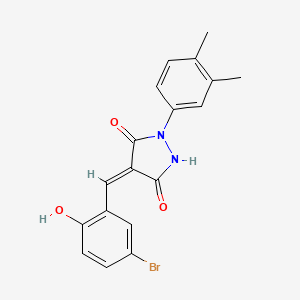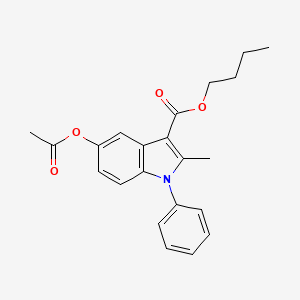![molecular formula C15H14N2O2S B5010230 N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)
N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide, also known as PCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PCC belongs to the class of carbonyl hydrazide compounds, which have been studied for their anti-inflammatory, anti-tumor, and anti-microbial activities.
Mecanismo De Acción
The mechanism of action of N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in animal studies, more research is needed to determine its safety in humans. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects on various biological pathways.
Direcciones Futuras
There are a number of future directions for research on N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide. One area of research is the development of new drugs based on this compound. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of these conditions.
Another area of research is the elucidation of the mechanism of action of this compound. While some progress has been made in understanding the mechanism of action of this compound, more research is needed to fully understand its effects on various biological pathways.
Finally, more research is needed to determine the safety and efficacy of this compound in humans. While this compound has been shown to be relatively non-toxic in animal studies, more research is needed to determine its safety in humans. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in humans.
Métodos De Síntesis
The synthesis of N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with 2-phenylcyclopropylamine to form this compound. The synthesis of this compound has been described in detail in a number of scientific publications.
Aplicaciones Científicas De Investigación
N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide has been studied for its potential therapeutic properties in a variety of scientific research applications. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been studied for its anti-tumor properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N'-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(16-17-15(19)13-7-4-8-20-13)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUWNWFKRQPMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(ethylamino)-3-{[3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B5010154.png)
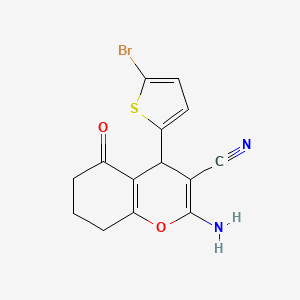
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5010167.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5010182.png)
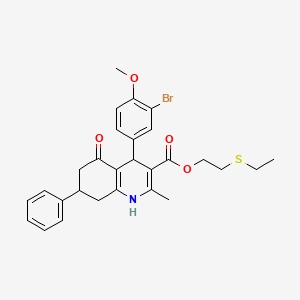
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)
![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)
